3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been found to inhibitdihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides .
Mode of Action
The compound inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped , leading to cell death .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is crucial for the synthesis of nucleotides . This disruption leads to a decrease in the synthesis of RNA and DNA, affecting cell proliferation .
Result of Action
The inhibition of DHFR leads to a decrease in the synthesis of RNA and DNA . This results in the cessation of cell proliferation, leading to cell death . This mechanism is often exploited in the design of anticancer and antimicrobial drugs.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-11-24(15-8-6-5-7-14(15)2)19-21-17-16(25(19)12-13)18(26)23(9-10-28-4)20(27)22(17)3/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELQGOJOBLIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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